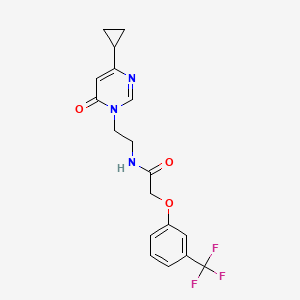
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a sophisticated molecule with a diverse range of potential applications. Its unique chemical structure allows it to participate in various chemical reactions and exhibit particular biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide involves a multi-step reaction process
Formation of 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl intermediate: This intermediate can be synthesized from cyclopropyl amine and a pyrimidine-based precursor under specific reaction conditions, typically involving the use of a catalyst such as palladium on carbon (Pd/C).
Attachment of ethyl group: The intermediate undergoes an alkylation reaction with an ethylating agent like ethyl bromide.
Introduction of 2-(3-(trifluoromethyl)phenoxy)acetamide group: The final step includes a nucleophilic substitution reaction where the ethyl-pyrimidine intermediate reacts with 2-(3-(trifluoromethyl)phenoxy)acetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial-scale production may use similar reaction sequences but optimized for higher yield and purity. Advanced techniques like continuous flow chemistry and high-throughput screening can enhance scalability and reduce costs.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidative reactions at the cyclopropyl group, forming cyclopropyl ketones or alcohols.
Reduction: Reduction reactions could target the oxo-pyrimidine moiety, potentially yielding dihydropyrimidinones.
Substitution: The phenoxy group may participate in nucleophilic aromatic substitution, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidants like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate nucleophilic aromatic substitution.
Major Products:
Oxidation: Cyclopropyl ketones or alcohols.
Reduction: Dihydropyrimidinones.
Substitution: Varied aromatic substitution products depending on the nucleophile.
科学研究应用
Chemistry: Used as a precursor in organic synthesis due to its reactive functional groups.
Biology: Studied for its interactions with specific enzymes or receptors, potentially leading to the discovery of new biochemical pathways.
Medicine: Investigated as a possible therapeutic agent for its unique bioactive properties.
Industry: Utilized in the development of advanced materials or as a component in specialty chemicals.
作用机制
The precise mechanism by which N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide exerts its effects is subject to ongoing research. Generally, the compound's activity can be attributed to its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions may modulate specific biochemical pathways, leading to various biological effects.
相似化合物的比较
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide: Lacks the trifluoromethyl-phenoxy group, altering its reactivity and biological activity.
2-(3-(trifluoromethyl)phenoxy)acetamide: Lacks the pyrimidinyl and cyclopropyl groups, impacting its synthetic utility and application scope.
4-cyclopropyl-6-oxopyrimidin-1(6H)-yl compounds: Variants with different alkyl or aryl substituents.
Uniqueness: The uniqueness of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide lies in its multifaceted functional groups that enable a wide range of reactions and applications. Its distinct structure allows for specific interactions in both chemical and biological contexts, making it a valuable compound for diverse scientific inquiries.
There you have it—a detailed dive into this intricate compound! Fascinated by the specifics of any part in particular?
属性
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c19-18(20,21)13-2-1-3-14(8-13)27-10-16(25)22-6-7-24-11-23-15(9-17(24)26)12-4-5-12/h1-3,8-9,11-12H,4-7,10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDGLWBTZMYMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














